molecular formula C15H17N3O4S2 B2926738 Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-85-0

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2926738
CAS No.: 392317-85-0
M. Wt: 367.44
InChI Key: SIWVSUKAIPDOOF-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2-(4-methoxyphenyl)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with thiosemicarbazide to form the intermediate 5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazole. Finally, the thiadiazole intermediate is treated with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:

    5-(2-(4-Chlorophenyl)acetamido)-1,3,4-thiadiazole: This compound has similar structural features but different substituents, leading to variations in biological activity.

    5-(2-(4-Methylphenyl)acetamido)-1,3,4-thiadiazole: The presence of a methyl group instead of a methoxy group can alter the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-3-22-13(20)9-23-15-18-17-14(24-15)16-12(19)8-10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVSUKAIPDOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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